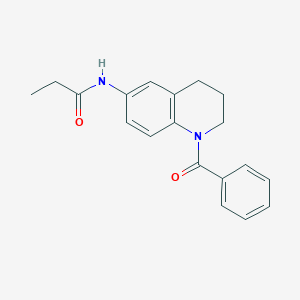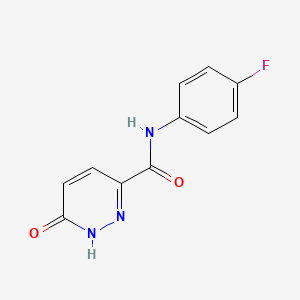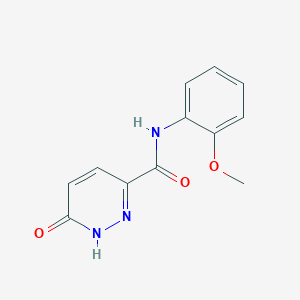![molecular formula C12H10ClN3O2 B6431459 N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 847159-88-0](/img/structure/B6431459.png)
N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide (N-CPM-ODP) is an organic compound that belongs to the class of pyridazines. It is a nitrogen-containing heterocyclic compound with a six-membered ring containing two nitrogen atoms. N-CPM-ODP is a colorless solid that is soluble in water, methanol, and ethyl acetate. It has a melting point of 121-123°C and a boiling point of 247-250°C.
Aplicaciones Científicas De Investigación
N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has been used in scientific research as an inhibitor of protein kinases, such as protein kinase C (PKC) and protein kinase A (PKA). It has also been used to study the structure-activity relationships of pyridazines as inhibitors of the HIV-1 protease. Additionally, N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has been used to study the inhibition of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes.
Mecanismo De Acción
N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide acts as an inhibitor of protein kinases by binding to the active site of the enzyme and blocking the binding of the substrate. It also acts as an inhibitor of the HIV-1 protease by binding to the active site of the enzyme and blocking the cleavage of the viral polyprotein. Additionally, N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide acts as an inhibitor of 5-lipoxygenase by binding to the active site of the enzyme and blocking the formation of leukotrienes.
Biochemical and Physiological Effects
N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has been shown to inhibit the activity of protein kinases, HIV-1 protease, and 5-lipoxygenase. Inhibition of these enzymes can lead to a variety of biochemical and physiological effects. Inhibition of protein kinases can lead to changes in cell signaling pathways, which can affect cell growth, differentiation, and metabolism. Inhibition of the HIV-1 protease can lead to reduced viral replication and the prevention of disease progression. Inhibition of 5-lipoxygenase can lead to reduced production of leukotrienes, which can reduce inflammation and allergic reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful tool for researchers studying protein kinases, HIV-1 protease, and 5-lipoxygenase. It has the advantage of being relatively easy to synthesize and it is soluble in a variety of solvents. However, it is not very stable and can degrade over time. Additionally, it has a low solubility in water, which can limit its use in experiments that require aqueous solutions.
Direcciones Futuras
N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has potential applications in the development of new drugs for the treatment of diseases such as cancer and HIV/AIDS. Additionally, it could be used in the development of new inhibitors of protein kinases, HIV-1 protease, and 5-lipoxygenase. It could also be used to study the structure-activity relationships of pyridazines as inhibitors of enzymes. Furthermore, it could be used in the development of new drugs for the treatment of inflammatory and allergic diseases.
Métodos De Síntesis
N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide can be synthesized by reaction of 2-chloromethylpyridine with 6-oxo-1,6-dihydropyridazine-3-carboxylic acid in the presence of anhydrous sodium acetate. The reaction is carried out in a mixture of acetonitrile and water. The product is isolated by filtration and recrystallization.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-9-4-2-1-3-8(9)7-14-12(18)10-5-6-11(17)16-15-10/h1-6H,7H2,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYTVGZLQVAYOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NNC(=O)C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B6431389.png)
![5-{[2-(dimethylamino)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B6431394.png)
![7-[(azepan-1-yl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431395.png)
![(2Z)-6-(benzyloxy)-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6431403.png)
![N-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431410.png)


![6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B6431447.png)
![N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431466.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6431468.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B6431475.png)
